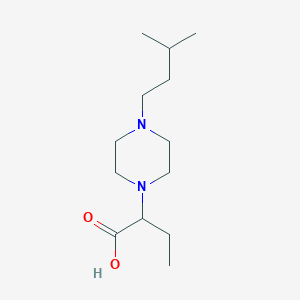
2-(4-Isopentylpiperazin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopentylpiperazin-1-yl)butanoic acid is an organic compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of an isopentyl group attached to the piperazine ring and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopentylpiperazin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperazine with an isopentyl halide, followed by the introduction of the butanoic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopentylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Isopentylpiperazin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: The compound is used in the development of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-Isopentylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The isopentyl group may enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function.
Comparaison Avec Des Composés Similaires
2-(4-Isopentylpiperazin-1-yl)butanoic acid can be compared with other piperazine derivatives such as:
2-(4-Methylpiperazin-1-yl)butanoic acid: This compound has a methyl group instead of an isopentyl group, which may affect its biological activity and pharmacokinetic properties.
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar to the previous compound but with the piperazine ring substituted at a different position.
2-(4-Ethylpiperazin-1-yl)butanoic acid: This compound has an ethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
2-[4-(3-methylbutyl)piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C13H26N2O2/c1-4-12(13(16)17)15-9-7-14(8-10-15)6-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,16,17) |
Clé InChI |
JTOHLLNFBQSCMU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)N1CCN(CC1)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















